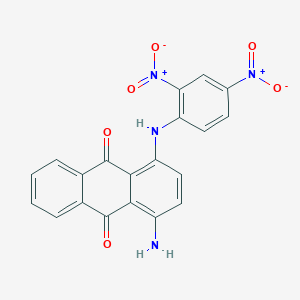
1-Amino-4-(2,4-dinitroanilino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(2,4-dinitroanilino)anthraquinone is an organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes an anthracenedione core with amino and dinitrophenyl substituents. It is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(2,4-dinitroanilino)anthraquinone typically involves multiple steps. One common method starts with the nitration of anthracene to form 9,10-dinitroanthracene. This intermediate is then reduced to 9,10-diaminoanthracene. The final step involves the reaction of 9,10-diaminoanthracene with 2,4-dinitrochlorobenzene under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(2,4-dinitroanilino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dye and pigment industries.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(2,4-dinitroanilino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(2,4-dinitroanilino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species, which can cause oxidative damage to cellular structures. These actions make it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
Uniqueness
Compared to similar compounds, 1-Amino-4-(2,4-dinitroanilino)anthraquinone is unique due to its specific substituents, which impart distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
14449-97-9 |
|---|---|
Molekularformel |
C20H12N4O6 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-amino-4-(2,4-dinitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N4O6/c21-13-6-8-15(22-14-7-5-10(23(27)28)9-16(14)24(29)30)18-17(13)19(25)11-3-1-2-4-12(11)20(18)26/h1-9,22H,21H2 |
InChI-Schlüssel |
WYDBWQFSXBDNFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Key on ui other cas no. |
14449-97-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


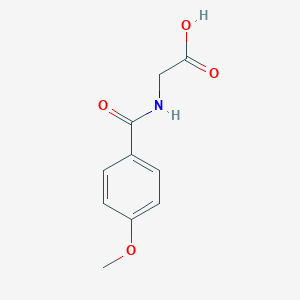
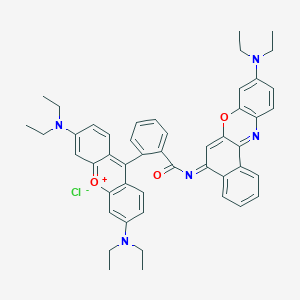
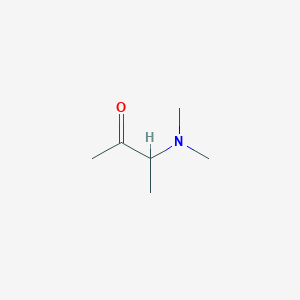

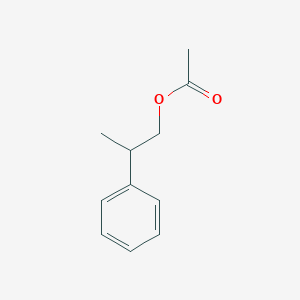
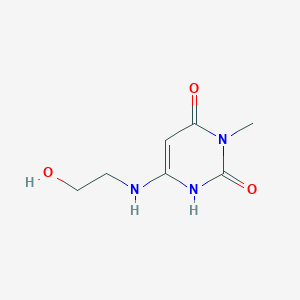
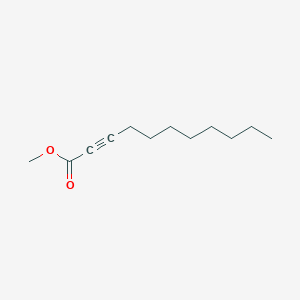
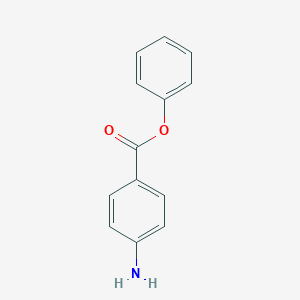
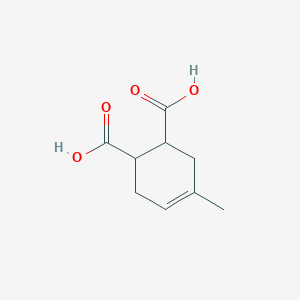
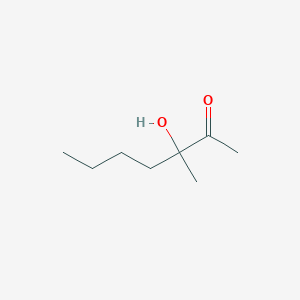
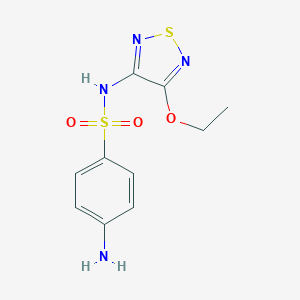
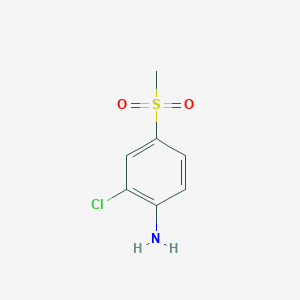
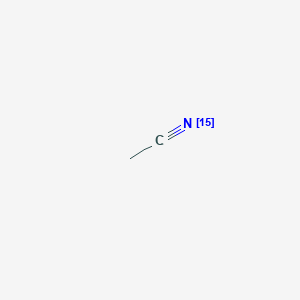
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)
